molecular formula C11H10N2O B13664389 2-(Isoquinolin-4-YL)acetamide

2-(Isoquinolin-4-YL)acetamide

Cat. No.: B13664389
M. Wt: 186.21 g/mol
InChI Key: PQZYBIDFVZSHNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including 2-(Isoquinolin-4-YL)acetamide, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products. Some of the well-known synthetic routes include:

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. These methods aim to minimize the formation of side products and improve the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of isoquinoline N-oxide derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-YL)acetamide involves its interaction with specific molecular targets and pathways within the body. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, some isoquinoline derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(Isoquinolin-4-YL)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which includes both the isoquinoline ring and the acetamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-4-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)5-9-7-13-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H2,12,14)

InChI Key

PQZYBIDFVZSHNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC(=O)N

Origin of Product

United States

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